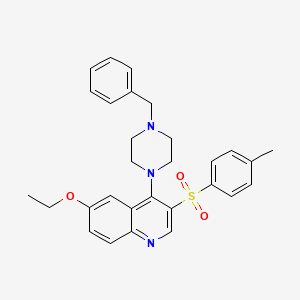![molecular formula C19H22N4O2S B2841726 2-(4-(benzylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1219914-07-4](/img/structure/B2841726.png)
2-(4-(benzylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzimidazole and piperazine . Benzimidazole and piperazine derivatives are known for their diverse biological effects, notably their impact on the central nervous system . They have been subjects of comparative analysis for their potential as ligands for Alpha1-Adrenergic Receptor .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including “2-(4-(benzylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole”, involves the condensation of the benzimidazole nuclei with various substituted piperazines .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using in silico docking and molecular dynamics simulations . The results of these analyses have helped identify promising lead compounds .Scientific Research Applications
Alzheimer's Disease Treatment
Research into compounds structurally related to 2-(4-(benzylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole, such as SAM-760, a 5HT6 antagonist, reveals their potential in treating Alzheimer's disease. Metabolic pathways involving cytochrome P450 enzymes, specifically CYP3A, play a significant role in their disposition, demonstrating a complex interaction with drug-metabolizing enzymes which could influence their therapeutic efficacy and drug-drug interaction profile (A. Sawant-Basak et al., 2018).
Antimicrobial and Antiviral Activities
Compounds like this compound have been evaluated for their antimicrobial and antiviral activities. For example, piperazinyl-nitroimidazole derivatives have shown promising in vitro anti-HIV activity, suggesting potential applications in developing new therapeutic agents against viral infections (N. Al-Masoudi et al., 2007).
Corrosion Inhibition
Benzimidazole derivatives, including those with piperazinyl groups, have been studied for their corrosion inhibition properties. These compounds exhibit significant efficiency in protecting steel in acidic environments, which could be beneficial for industrial applications requiring corrosion resistance (M. Yadav et al., 2016).
Antidepressant Properties
The investigation of compounds like Lu AA21004, featuring a piperazinyl unit, has contributed to understanding the metabolic pathways of novel antidepressants. These studies highlight the role of specific cytochrome P450 enzymes in the metabolic transformation of these compounds, providing insights into their pharmacokinetics and potential therapeutic applications (Mette G. Hvenegaard et al., 2012).
Antidiabetic and Anticancer Activities
Piperazine derivatives have been identified as potent antidiabetic agents, indicating their role in insulin secretion and glucose homeostasis. Such findings support the exploration of these compounds for treating diabetes (G. Le Bihan et al., 1999). Additionally, benzimidazole and piperazine conjugates have been evaluated for their anticancer activities, offering promising avenues for developing new cancer therapies (Y. Al-Soud et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-benzylsulfonylpiperazin-1-yl)-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-21-18-10-6-5-9-17(18)20-19(21)22-11-13-23(14-12-22)26(24,25)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFZVFCAONOGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2841643.png)
![4'-Tert-butylspiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one](/img/structure/B2841645.png)

![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)
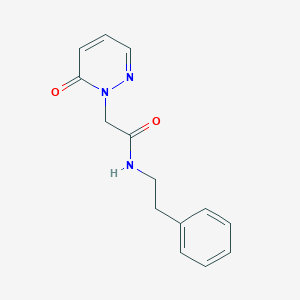
![Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2841656.png)
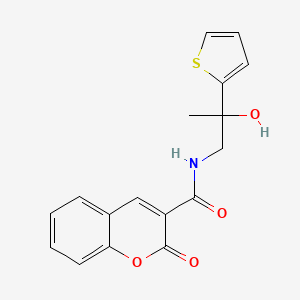
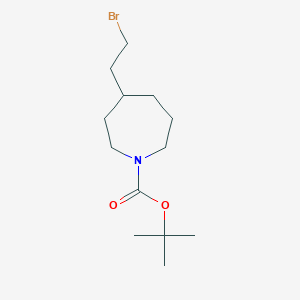
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2841660.png)
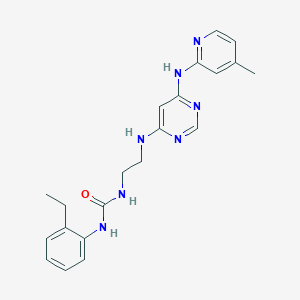


![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2841664.png)
